(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This interaction suggests that this compound may have stimulant properties similar to other compounds in the cathinone class.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the cAMP signaling pathway, leading to increased intracellular calcium levels . This activation can result in various downstream effects, including changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to norepinephrine and dopamine transporters, inhibiting their function and increasing neurotransmitter levels . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile. The inhibition of these transporters can lead to increased neurotransmitter activity, which may explain the compound’s stimulant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit mild stimulant effects, while higher doses can lead to more pronounced effects, including increased locomotor activity and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic or adverse effects at high doses may include neurotoxicity and behavioral changes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound’s metabolism can lead to the formation of various metabolites, which may have their own biological activities. The interaction with metabolic enzymes can also affect the compound’s overall pharmacokinetic profile, including its half-life and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution can affect its localization and accumulation in different tissues, influencing its overall pharmacological effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-10-12-3-5-15(9-12)8-11-1-2-14-13(7-11)4-6-17-14/h1-2,7,12,16H,3-6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJJPAZEUZACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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